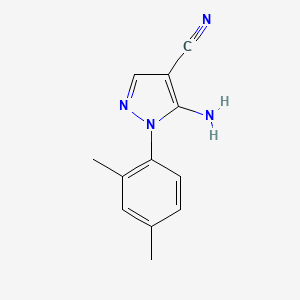

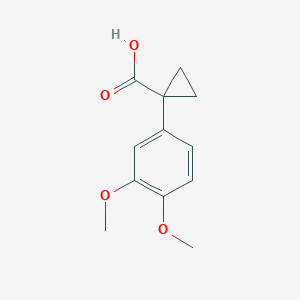

5-氨基-1-(2,4-二甲苯基)-1H-吡唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

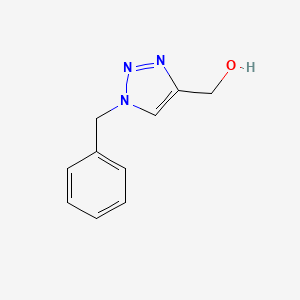

The compound 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields, including agriculture and medicine. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which can be further substituted to create a wide range of derivatives with different properties and applications .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile, often involves multicomponent reactions. For instance, a one-pot synthesis approach using deep eutectic solvents has been reported for the synthesis of 6-amino-2H, 4H-pyrano[2,3-c]pyrazole-5-carbonitriles, which avoids the use of toxic catalysts and solvents . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water, which has been applied to synthesize 5-amino-1H-pyrazole-4-carbonitrile derivatives . Additionally, the Vilsmeier-Haack reaction has been utilized to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to form Schiff bases with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques. For example, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystallographic analysis provides detailed information about the molecular geometry, as seen in the crystal structure determination of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, which revealed the dihedral angles between the trichlorophenyl and pyrazole groups .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can react with chloroacetyl chloride to form acetamide derivatives, which can then react with 3-cyanopyridine-2-thiolates to yield hybrid molecules containing nicotinonitrile and pyrazole units . These reactions demonstrate the versatility of pyrazole derivatives in forming a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied using quantum chemical calculations and spectroscopic methods. For example, DFT calculations can be used to predict 1H and 13C chemical shifts, vibrational wavenumbers, and electronic properties . The thermodynamic properties can also be calculated at different temperatures, and the reactivity descriptors can indicate the most reactive sites for nucleophilic attack . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding, play a significant role in the stability and properties of these compounds .

科学研究应用

晶体和分子结构分析

- 对于类似化合物(如 5-氨基-1-(2-氯-乙基)-1H-吡唑-4-腈)的晶体和分子结构进行了研究。这些研究的重点是通过分子间相互作用来稳定晶体结构 (Fathima 等,2014)。

合成和化学反应

- 多项研究探索了涉及相关化合物的新型合成方法和反应。例如,一种使用氧化铝-二氧化硅负载的 MnO2 作为可回收催化剂在水中合成 5-氨基-1H-吡唑-4-腈衍生物的一锅多组分方案 (Poonam 和 Singh,2019)。

- 另一项研究重点关注使用缩合过程合成新的 2-芳基-6-(芳基氨基)-1H-咪唑并[1,2-b]吡唑-7-腈,该过程涉及 5-氨基-1-(2-氧代-2-芳基乙基)-3-(芳基氨基)-1H-吡唑-4-腈 (Khalafy 等,2014)。

材料科学与工程

- 已经研究了类似的氟吡唑腈衍生物的电子性质,特别是它们与富勒烯分子的相互作用。这项研究涵盖了广泛的特性,包括活性位点、生物活性和稳定性 (氟吡唑腈衍生物的电子性质研究,2022)。

缓蚀

- 吡喃并吡唑衍生物已被评估为盐酸溶液中低碳钢腐蚀的抑制剂,显示出显着的抑制效率。这项研究结合了重量分析、电化学和理论研究 (Yadav 等,2016)。

抗病毒评估

- 一些 5-氨基-1-取代-1H-吡唑-4-腈的衍生物已被评估其抗病毒活性,特别是对单纯疱疹病毒 1 型 (Rashad 等,2009)。

属性

IUPAC Name |

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFLMDJKODZPLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471345 |

Source

|

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852313-93-0 |

Source

|

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)

![4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1279579.png)

![1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B1279584.png)